molecular formula C10H12FNO B1326341 3-(2-Fluorophenoxy)pyrrolidine CAS No. 946681-67-0

3-(2-Fluorophenoxy)pyrrolidine

Cat. No.: B1326341
CAS No.: 946681-67-0
M. Wt: 181.21 g/mol
InChI Key: VBCSXAGXHQORMV-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenoxy)pyrrolidine” is a chemical compound with the molecular formula C10H12FNO . It has a molecular weight of 181.21 g/mol . This compound is also known as this compound hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H . This indicates the presence of a fluorophenoxy group attached to a pyrrolidine ring.


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . .

Scientific Research Applications

Versatility in Drug Discovery

3-(2-Fluorophenoxy)pyrrolidine is a derivative of the pyrrolidine ring, a nitrogen heterocycle widely utilized in medicinal chemistry for developing compounds for treating human diseases. This scaffold's interest stems from its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the molecule's stereochemistry, and provide increased three-dimensional coverage due to the non-planarity of the ring, a phenomenon termed “pseudorotation”. Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been extensively reported. The review by Petri et al. (2021) underscores the critical role of steric factors on biological activity and the structure–activity relationship (SAR) of the compounds, emphasizing how different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles in drug candidates due to varying binding modes to enantioselective proteins (Petri et al., 2021).

Pyrrolopyridines in Medicinal Chemistry

Pyrrolopyridines, closely related to pyrrolidine derivatives, have been identified as biologically active molecules, primarily as anticancer agents and for other therapeutic effects. The review by El-Gamal et al. (2017) provides insights into biologically-active pyrrolopyridine derivatives, covering their structural and biological features. These derivatives are known for mimicking the purine ring of the ATP molecule, enabling them to act as kinase inhibitors for treating cancer and other diseases. The review also sheds light on the therapeutic efficiency and the chemistry of compounds containing the pyrrolopyridine scaffold, highlighting their potential in the pharmaceutical industry (El-Gamal et al., 2017).

Contribution to Optoelectronic Materials

In the realm of materials science, the incorporation of pyrrolidine and pyrrolopyridine derivatives into π-extended conjugated systems holds significant value. The review by Lipunova et al. (2018) discusses the applications of luminescent small molecules and chelate compounds, including quinazoline or pyrimidine rings, in photo- and electroluminescence. These compounds are crucial in fabricating materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes. The incorporation of benzimidazole, carbazole, triphenylene, or triphenylamine fragments into the quinazoline scaffold has proven to be beneficial in creating novel optoelectronic materials with significant potential for real-world applications (Lipunova et al., 2018).

Safety and Hazards

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and wearing protective equipment .

Future Directions

While specific future directions for “3-(2-Fluorophenoxy)pyrrolidine” are not mentioned in the available resources, pyrrolidine derivatives are of great interest in medicinal chemistry due to their wide range of biological activities . They can serve as promising scaffolds for the development of new therapeutic agents .

Biochemical Analysis

Biochemical Properties

3-(2-Fluorophenoxy)pyrrolidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can bind to certain receptor proteins, influencing their activity and modulating biochemical pathways. These interactions are essential for understanding the compound’s role in various biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, inhibiting or activating their catalytic activity. For example, this compound has been shown to inhibit the activity of certain proteases, thereby regulating protein degradation processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are essential for determining the safe and effective use of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. Additionally, this compound can influence the levels of specific metabolites, thereby affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

3-(2-fluorophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCSXAGXHQORMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647896
Record name 3-(2-Fluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946681-67-0
Record name 3-(2-Fluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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